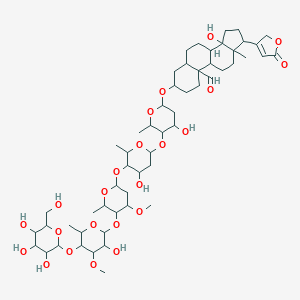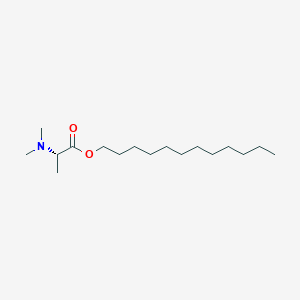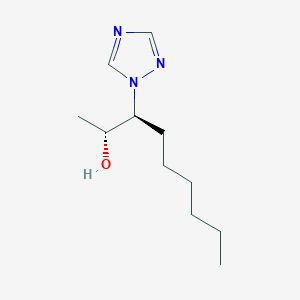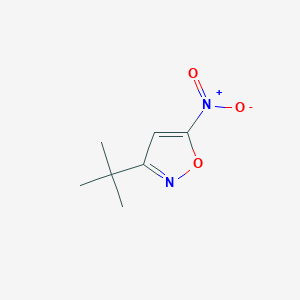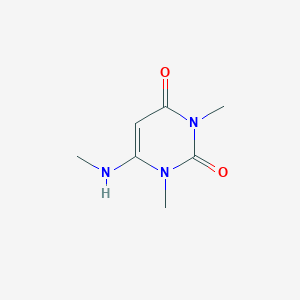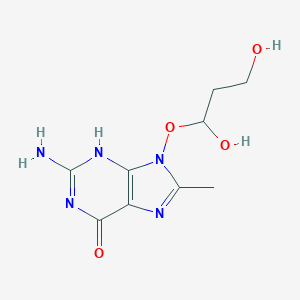
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one, also known as Trapidil, is a synthetic compound that belongs to the purine derivative family. Trapidil is a potent vasodilator and has been used in the treatment of various cardiovascular diseases. The compound has been extensively studied for its mechanism of action and its potential applications in scientific research.
Wirkmechanismus
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one exerts its effects through multiple mechanisms. The compound inhibits the activity of platelet-derived growth factor (PDGF), a key mediator of inflammation and cell proliferation. 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also inhibits the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and cardiovascular function.
Biochemical and Physiological Effects:
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has several advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive. 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. However, 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one's potential applications in the treatment of various diseases, particularly cancer and cardiovascular diseases. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one and its potential mechanisms of action.
Synthesemethoden
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one can be synthesized through a multi-step process that involves the reaction of 8-methyl-3H-purin-6-one with 1,3-dihydroxypropane in the presence of a base catalyst. The resulting intermediate is then reacted with ammonia to form the final product.
Wissenschaftliche Forschungsanwendungen
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has been studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
145621-08-5 |
|---|---|
Produktname |
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one |
Molekularformel |
C9H13N5O4 |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c1-4-11-6-7(12-9(10)13-8(6)17)14(4)18-5(16)2-3-15/h5,15-16H,2-3H2,1H3,(H3,10,12,13,17) |
InChI-Schlüssel |
SJMWNKHVSBDTDK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC2=C(N1OC(CCO)O)NC(=NC2=O)N |
SMILES |
CC1=NC2=C(N1OC(CCO)O)N=C(NC2=O)N |
Kanonische SMILES |
CC1=NC2=C(N1OC(CCO)O)NC(=NC2=O)N |
Synonyme |
9-(1'-hydroxy-2'-(hydroxymethyl)ethoxy)methylguanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



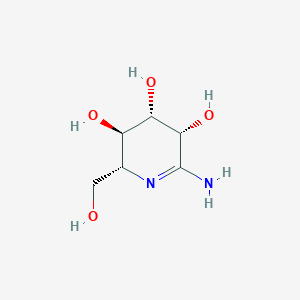
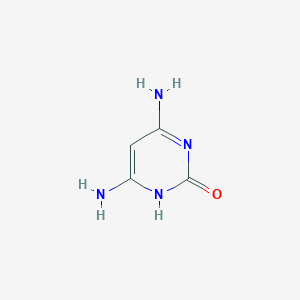

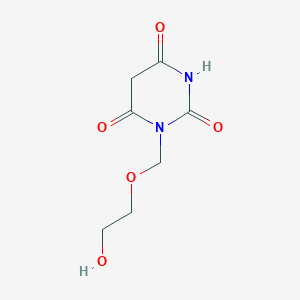
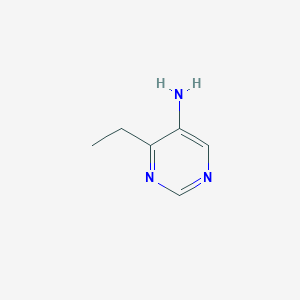
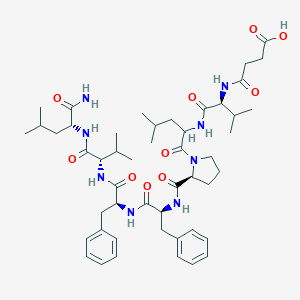
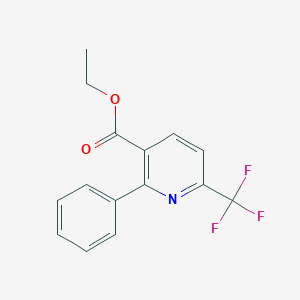
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
